molecular formula C13H11BrN2O2S B2859259 (2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1797905-18-0

(2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Cat. No.: B2859259
CAS No.: 1797905-18-0
M. Wt: 339.21
InChI Key: WBNUYNKKKHCMEF-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a synthetic organic compound that features a bromophenyl group, a thiazol-2-yloxy group, and an azetidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves the following steps:

    Formation of the Thiazol-2-yloxy Intermediate: This step involves the reaction of a thiazole derivative with an appropriate halogenating agent to form the thiazol-2-yloxy intermediate.

    Azetidin-1-yl Group Introduction: The azetidin-1-yl group is introduced through a nucleophilic substitution reaction, where an azetidine derivative reacts with the thiazol-2-yloxy intermediate.

    Coupling with 2-Bromophenyl Group: The final step involves coupling the azetidin-1-yl intermediate with a 2-bromophenyl derivative under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically employ reagents like sodium azide or potassium thiolate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological studies due to its potential bioactivity. It can be used as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a scaffold for the design of drugs with anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. It may also find applications in the production of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2-Chlorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.

    (2-Fluorophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone: Similar structure but with a fluorine atom instead of bromine.

    (2-Iodophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in (2-Bromophenyl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(2-bromophenyl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2S/c14-11-4-2-1-3-10(11)12(17)16-7-9(8-16)18-13-15-5-6-19-13/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNUYNKKKHCMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2Br)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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